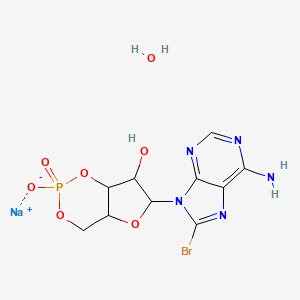
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt, monohydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate (9CI) is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its cell-permeable properties and greater resistance to hydrolysis by phosphodiesterases compared to natural cAMP . It is widely used in biochemical research due to its ability to activate protein kinase A (PKA) and other cAMP-dependent pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate involves the bromination of adenosine followed by cyclization and phosphorylation. The reaction typically starts with adenosine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or water . The brominated adenosine is then cyclized to form the cyclic phosphate ester under acidic conditions. Finally, the cyclic phosphate is converted to its monosodium salt form by neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adenosine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate is extensively used in scientific research due to its ability to mimic natural cAMP. Some of its applications include:
Chemistry: Used as a tool to study cAMP-dependent reactions and pathways.
Biology: Employed in cell signaling studies to investigate the role of cAMP in various cellular processes.
Medicine: Explored for its potential therapeutic effects in diseases related to cAMP signaling.
Industry: Utilized in the development of cAMP-based assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by activating protein kinase A (PKA) and other cAMP-dependent pathways. It binds to the regulatory subunits of PKA, causing the release of the catalytic subunits, which then phosphorylate target proteins . This activation leads to various cellular responses, including changes in gene expression, metabolism, and cell growth .
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: The natural form of cAMP.
8-Bromoguanosine 3’,5’-cyclic monophosphate: A similar compound with a guanine base instead of adenine.
8-Chloroadenosine 3’,5’-cyclic monophosphate: Another analog with a chlorine atom instead of bromine.
Uniqueness
Adenosine, 8-bromo-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt, monohydrate is unique due to its enhanced resistance to phosphodiesterases and its ability to permeate cell membranes more effectively than natural cAMP . This makes it a valuable tool in research for studying cAMP-dependent processes with greater precision .
Properties
IUPAC Name |
sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDEXWQQLBWNV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
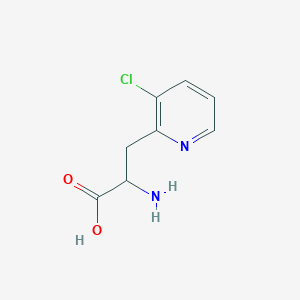
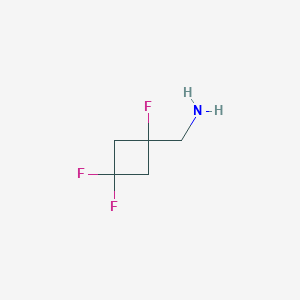
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
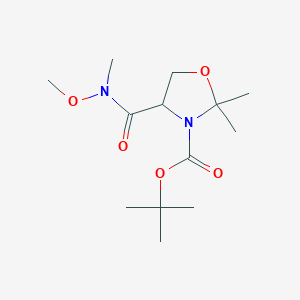
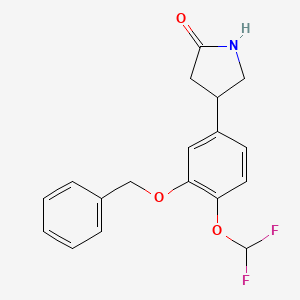

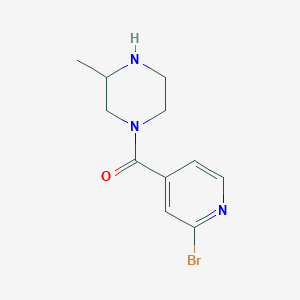


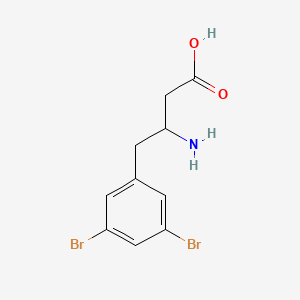
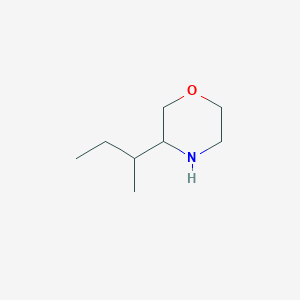
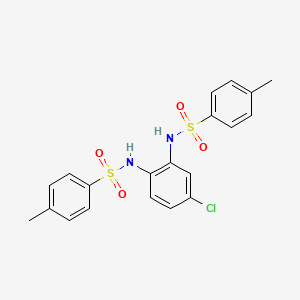
![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

